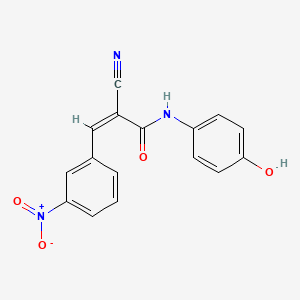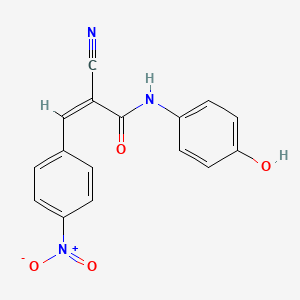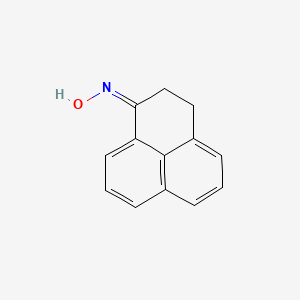
2,3-dihydro-1H-phenalen-1-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-phenalen-1-one oxime, also known as PHO, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of phenalen-1-one, which is a heterocyclic compound that contains a fused benzene and pyridine ring system. PHO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-phenalen-1-one oxime is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2,3-dihydro-1H-phenalen-1-one oxime has been shown to induce the production of ROS in cancer cells, which can lead to oxidative stress and cell death. Additionally, 2,3-dihydro-1H-phenalen-1-one oxime has been shown to activate caspase-3, which is a key enzyme involved in the induction of apoptosis.
Biochemical and Physiological Effects:
2,3-dihydro-1H-phenalen-1-one oxime has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2,3-dihydro-1H-phenalen-1-one oxime can induce apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. Additionally, 2,3-dihydro-1H-phenalen-1-one oxime has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In vivo studies have not yet been conducted to determine the physiological effects of 2,3-dihydro-1H-phenalen-1-one oxime.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dihydro-1H-phenalen-1-one oxime in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. Additionally, 2,3-dihydro-1H-phenalen-1-one oxime has been shown to have potential as an anti-cancer agent and as a fluorescent probe for the detection of metal ions, which makes it a versatile compound for use in various scientific fields. One limitation of using 2,3-dihydro-1H-phenalen-1-one oxime in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on 2,3-dihydro-1H-phenalen-1-one oxime. One direction is to further investigate its mechanism of action, particularly with regard to its induction of apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to determine the physiological effects of 2,3-dihydro-1H-phenalen-1-one oxime in vivo and to explore its potential as an anti-cancer agent in animal models.
Synthesemethoden
The synthesis of 2,3-dihydro-1H-phenalen-1-one oxime has been achieved using various methods, including the reaction of phenalen-1-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This method results in the formation of 2,3-dihydro-1H-phenalen-1-one oxime as a white crystalline solid with a melting point of 214-216 °C. Other methods for synthesizing 2,3-dihydro-1H-phenalen-1-one oxime include the reaction of phenalen-1-one with hydroxylamine-O-sulfonic acid and the reaction of phenalen-1-one with hydroxylamine-O-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-phenalen-1-one oxime has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,3-dihydro-1H-phenalen-1-one oxime has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 2,3-dihydro-1H-phenalen-1-one oxime has been studied for its potential as a fluorescent probe for the detection of metal ions. In analytical chemistry, 2,3-dihydro-1H-phenalen-1-one oxime has been studied for its potential as a reagent for the determination of trace amounts of copper.
Eigenschaften
IUPAC Name |
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-6,15H,7-8H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISYPSBCTFXOQQ-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=CC=CC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
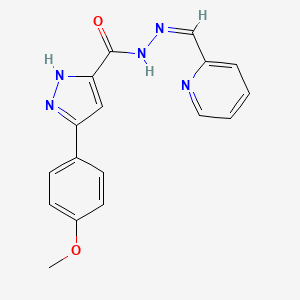
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
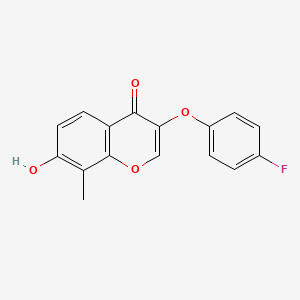
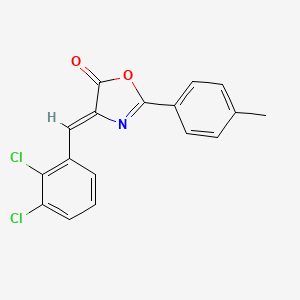
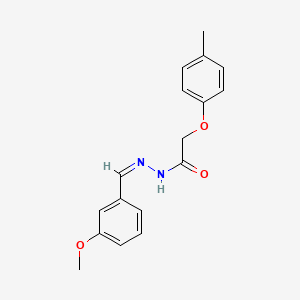
acetate](/img/structure/B5911809.png)
